2-(methoxymethyl)-5-methyl-1H-benzimidazole

Descripción general

Descripción

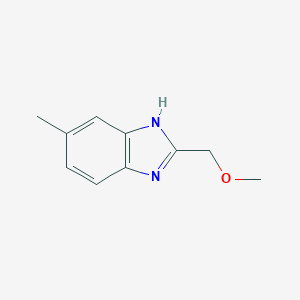

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a methoxymethyl group at the 2-position and a methyl group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with 2-methoxymethyl-5-methylbenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methoxymethyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkyl halides.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Benzimidazole amines.

Substitution: Halogenated, sulfonylated, and alkylated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Methoxymethyl)-5-methyl-1H-benzimidazole has been explored for various medicinal applications due to its biological activity:

- Anticancer Properties : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant antiproliferative activity against breast cancer cell lines (IC50 values around 16.38 μM) .

- Antimicrobial Activity : The compound exhibits activity against various pathogens. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. In one study, derivatives showed minimal inhibitory concentration (MIC) values indicating strong antibacterial effects .

- Enzyme Inhibition : Research indicates that these compounds can act as enzyme inhibitors, affecting various biological pathways by binding to active sites or altering enzyme conformation .

Agriculture and Agrochemicals

Due to its stability and reactivity, this compound is being investigated for use in developing agrochemicals. Its potential includes acting as a pesticide or herbicide, contributing to sustainable agricultural practices .

Material Science

The unique chemical properties of this compound make it suitable for applications in materials science. Its stability allows for incorporation into polymers and other materials, enhancing their properties .

The biological activity of this compound can be summarized as follows:

- Anticancer : Induces apoptosis in cancer cells.

- Antimicrobial : Effective against bacteria and fungi.

- Enzyme Inhibition : Interacts with enzymes affecting metabolic pathways.

Anticancer Activity Case Study

A derivative similar to this compound was tested against the MDA-MB-231 breast cancer cell line, showing an IC50 value of 16.38 μM, indicating significant anticancer potential .

Antimicrobial Activity Case Study

In a study evaluating various benzimidazole derivatives, compounds exhibited MIC values of 8 μg/mL against Staphylococcus aureus and Streptococcus faecalis, demonstrating their potential as effective antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-(methoxymethyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.

2-Methoxyestradiol: A natural metabolite of estradiol with angiogenesis inhibitory properties.

5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole:

Uniqueness

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.

Actividad Biológica

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | This compound |

This compound features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of methoxy and methyl groups contributes to its lipophilicity, enhancing its potential biological activity.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .

- Case Study : A derivative with structural similarities demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating substantial antiproliferative activity .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The biological activity against Gram-positive and Gram-negative bacteria has been well-documented:

- Activity Spectrum : Compounds have shown notable activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/mL .

- Comparative Analysis : In vitro studies revealed that certain derivatives exhibited better antibacterial activity than standard antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

The antifungal potential of benzimidazole derivatives is also noteworthy:

- Efficacy : Compounds similar to this compound demonstrated MIC values against Candida albicans ranging from 64 to 512 μg/mL, showing moderate antifungal activity .

- Mechanism : The antifungal action is believed to involve disruption of fungal cell membranes and inhibition of key enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| N-1 | Alkyl Groups | Enhanced lipophilicity and potency |

| C-2 | Methoxy Group | Improved solubility and bioavailability |

| C-5 | Methyl Group | Increased stability |

Research indicates that specific modifications at these positions can significantly influence the pharmacological profile of the compounds .

Propiedades

IUPAC Name |

2-(methoxymethyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDVZDASNHPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358924 | |

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630091-38-2 | |

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.